Alisol B 23-acetate

Overview

Description

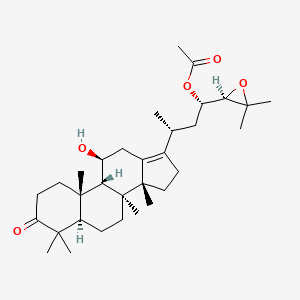

Alisol B 23-acetate is a naturally occurring triterpenoid compound extracted from the rhizome of Alisma orientale, a traditional Chinese medicinal herb. This compound has garnered significant attention due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and hepatoprotective effects .

Mechanism of Action

Target of Action

Alisol B 23-acetate (AB23A) is a natural triterpenoid that primarily targets the Farnesoid X receptor (FXR) . FXR plays a pivotal role in regulating renal function and is involved in the regulation of genes involved in hepatocyte proliferation .

Mode of Action

AB23A activates FXR, leading to the regulation of various downstream genes . It also interacts with human butyrylcholinesterase (hBchE) and human carboxylesterases, key enzymes responsible for AB23A hydrolysis in human plasma and tissue preparations, respectively .

Biochemical Pathways

AB23A affects several biochemical pathways. It inhibits the TLR4-NOX1/ROS signaling pathway in Caco-2 cells . It also regulates the expression of ATP-binding cassette transfer proteins G5/G8 (ABCG5/G8) and the liver X receptor α (LXRα) . Furthermore, it influences the regulation of transporters and enzymes involved in bile acid homeostasis .

Pharmacokinetics

AB23A can be readily hydrolyzed to form alisol B in human plasma, intestinal, and hepatic preparations . The hydrolytic pathways of AB23A in humans involve key enzymes such as hBchE and human carboxylesterases .

Result of Action

The activation of FXR by AB23A exerts renoprotective action in animals with acute kidney injury (AKI) . It also ameliorates lipopolysaccharide-induced intestinal barrier dysfunction by inhibiting TLR4-NOX1/ROS signaling pathway in Caco-2 cells . Moreover, it protects against ANIT-induced hepatotoxicity and cholestasis .

Action Environment

The action of AB23A is influenced by various environmental factors. For instance, the hydrolytic pathways of AB23A in human biological systems help in understanding the metabolic rates of AB23A in humans . The protective effects of AB23A are FXR-dependent . Therefore, the presence or absence of FXR in the environment significantly influences the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Alisol B 23-acetate has been found to interact with various biomolecules. It is known to activate the farnesoid X receptor (FXR), a member of the nuclear receptor superfamily of ligand-activated transcription factors . This interaction plays a critical role in liver regeneration . Furthermore, AB23A can inhibit intestinal permeability by regulating tight junction (TJ)-related proteins .

Cellular Effects

AB23A has shown protective effects against non-alcoholic steatohepatitis (NASH) in mice . It significantly reduces hepatic triglyceride accumulation, inflammatory cell infiltration, and hepatic fibrosis . In addition, AB23A has been found to attenuate inflammation by reducing pro-inflammatory cytokines production like IL-6, TNF-α, IL-1β, and prevent the paracellular permeability by inhibiting the disruption of TJ in LPS-induced Caco-2 monolayers .

Molecular Mechanism

The molecular mechanism of AB23A involves its interaction with the farnesoid X receptor (FXR). AB23A-induced decreases in serum and hepatic lipids are related to decreased hepatic lipogenesis through decreasing hepatic levels of SREBP-1c, FAS, ACC1, and SCD1 and increased lipid metabolism via inducing PPARα, CPT1α, ACADS, and LPL . The protective effects of AB23A are FXR-dependent .

Temporal Effects in Laboratory Settings

The effects of AB23A have been studied over time in laboratory settings. For instance, in a study where NASH was induced in mice fed a methionine and choline-deficient (MCD) diet for 4 weeks, the mice were simultaneously treated with AB23A for 4 weeks . The results showed that AB23A treatment significantly and dose-dependently decreased the elevated levels of serum ALT and AST in MCD diet-fed mice .

Dosage Effects in Animal Models

In animal models, the effects of AB23A vary with different dosages. For instance, in a study on mice with induced renal ischemia-reperfusion injury, AB23A treatment significantly attenuated renal ischemia-reperfusion-induced acute kidney injury in a dose-dependent manner .

Metabolic Pathways

AB23A is involved in various metabolic pathways. It can be readily hydrolyzed to form alisol B in human plasma, intestinal, and hepatic preparations . Human butyrylcholinesterase (hBchE) and human carboxylesterases play key roles in AB23A hydrolysis in human plasma and tissue preparations, respectively .

Transport and Distribution

AB23A has been found to inhibit intestinal permeability by regulating tight junction (TJ)-related proteins . This suggests that AB23A may be transported and distributed within cells and tissues, potentially interacting with transporters or binding proteins.

Subcellular Localization

Given its role in regulating tight junction (TJ)-related proteins and its interaction with the farnesoid X receptor (FXR), it can be inferred that AB23A may localize to the cell membrane and the nucleus, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

Alisol B 23-acetate can be synthesized through the esterification of alisol B with acetic anhydride in the presence of a catalyst. The reaction involves mixing alisol B with acetic anhydride and a catalyst, followed by controlling the reaction conditions to achieve esterification .

Industrial Production Methods

In industrial settings, this compound is typically isolated from the chloroform-soluble extract of Alisma orientale using centrifugal partition chromatography coupled with evaporative light scattering detection. This method allows for the separation and purification of this compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Alisol B 23-acetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can yield dihydrothis compound.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperoxybenzoic acid (m-CPBA) are used for epoxidation.

Reduction: Sodium borohydride is commonly used for reduction reactions.

Substitution: Acetic anhydride is used for acetylation reactions.

Major Products Formed

Oxidation: Epoxy derivatives.

Reduction: Dihydro derivatives.

Substitution: Acetylated derivatives.

Scientific Research Applications

Alisol B 23-acetate has been extensively studied for its potential therapeutic applications:

Renal Protection: It activates the farnesoid X receptor, providing protection against renal ischemia-reperfusion injury.

Liver Protection: It protects against non-alcoholic steatohepatitis by reducing hepatic triglyceride accumulation and inflammation.

Anti-Cancer: It exhibits anti-proliferative activities in various cancer cell lines, including colon, ovarian, and gastric cancer cells.

Anti-Inflammatory: It inhibits mast cell activation and allergic reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alisol B 23-acetate is unique due to its potent activation of the farnesoid X receptor, which is not as pronounced in other similar compounds. This specific activation contributes to its significant therapeutic potential in treating conditions like renal ischemia-reperfusion injury and non-alcoholic steatohepatitis .

Properties

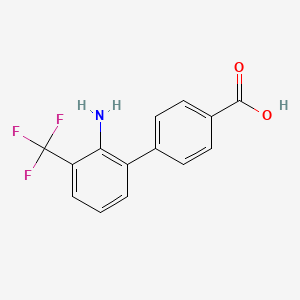

IUPAC Name |

[(1S,3R)-1-[(2R)-3,3-dimethyloxiran-2-yl]-3-[(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]butyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H50O5/c1-18(16-23(36-19(2)33)27-29(5,6)37-27)20-10-14-31(8)21(20)17-22(34)26-30(7)13-12-25(35)28(3,4)24(30)11-15-32(26,31)9/h18,22-24,26-27,34H,10-17H2,1-9H3/t18-,22+,23+,24+,26+,27-,30+,31+,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOAQXKIIGTTRE-JSWHPQHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@@H]([C@@H]1C(O1)(C)C)OC(=O)C)C2=C3C[C@@H]([C@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@@]4([C@]3(CC2)C)C)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26575-95-1 | |

| Record name | ALISOL B 23-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72Y3NE3ZV8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the primary molecular targets of Alisol B 23-acetate?

A1: Research suggests that AB23A interacts with multiple molecular targets, contributing to its pleiotropic effects. Some of the identified targets include:

- Farnesoid X receptor (FXR): AB23A acts as an agonist of FXR [], a nuclear receptor crucial for regulating bile acid, lipid, and glucose homeostasis. This interaction has implications for its hepatoprotective and anti-atherosclerotic effects [, ].

- Spleen tyrosine kinase (Syk): AB23A demonstrates inhibitory effects on Syk [], a key mediator of immune receptor signaling in mast cells. This interaction likely contributes to its anti-allergic and anti-inflammatory properties [, ].

- mTOR signaling pathway: Studies indicate that AB23A inhibits the mTOR pathway [], a central regulator of cell growth, proliferation, and survival. This interaction holds promise for its anticancer activity, particularly in liver cancer [].

- Wnt/β-catenin pathway: AB23A influences the Wnt/β-catenin signaling pathway [, ], involved in cell fate determination, proliferation, and differentiation. This interaction may play a role in its anticancer effects in various cancers, including liver and colon cancer [, ].

Q2: How does this compound's interaction with FXR contribute to its hepatoprotective effects?

A2: By activating FXR, AB23A influences several processes that contribute to liver protection:

- Reduced hepatic bile acid accumulation: AB23A, via FXR activation, downregulates the expression of the bile acid uptake transporter (Ntcp) and bile acid synthesis enzymes (Cyp7a1 and Cyp8b1), while upregulating the bile acid efflux transporter (Bsep and Mrp2) []. This coordinated regulation helps to decrease bile acid levels in the liver, protecting against bile acid-induced toxicity.

- Enhanced hepatocyte proliferation: AB23A, through FXR activation, increases the expression of FoxM1b, Cyclin D1, and Cyclin B1, promoting liver regeneration and recovery from injury [].

Q3: What are the downstream consequences of this compound inhibiting the mTOR pathway in cancer cells?

A3: Inhibition of the mTOR pathway by AB23A triggers a cascade of events leading to:

- Disruption of ribosomal biogenesis: AB23A interferes with the mTOR-MRP axis, which plays a critical role in ribosome biogenesis, essential for protein synthesis and cell growth []. This disruption hampers the rapid proliferation characteristic of cancer cells.

- G1 cell cycle arrest: By inhibiting mTOR, AB23A arrests the cell cycle at the G1 phase, preventing DNA replication and cell division [].

- Induction of apoptosis: AB23A's inhibition of mTOR ultimately leads to the activation of apoptotic pathways, culminating in programmed cell death [, ].

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C32H50O5 and a molecular weight of 514.74 g/mol.

Q5: What in vitro models have been used to study the effects of this compound?

A5: Various cell lines have been employed to investigate the effects of AB23A in vitro, including:

- HepG2 cells: This human liver cancer cell line is widely used to study AB23A's anti-cancer activity, particularly its effects on cell viability, apoptosis, and the mTOR pathway [].

- HCT116 cells: This human colon cancer cell line has been utilized to investigate AB23A's ability to induce autophagy, cell cycle arrest, and apoptosis [].

- RBL-2H3 cells and BMMCs: These mast cell lines, along with primary bone marrow-derived mast cells (BMMCs), are commonly used to study AB23A's anti-allergic effects, focusing on its ability to inhibit degranulation and inflammatory mediator release [, ].

- Caco-2 cells: This human intestinal epithelial cell line has been used to investigate AB23A's effects on intestinal barrier function, particularly its ability to modulate tight junction proteins and reduce permeability [].

Q6: What in vivo models have been used to study the effects of this compound?

A6: Several animal models have been employed to investigate the effects of AB23A in vivo:

- Rodent models of allergic asthma: Ovalbumin-induced allergic asthma models in mice are frequently used to evaluate AB23A's anti-allergic and anti-inflammatory effects in the airways [].

- Rodent models of non-alcoholic fatty liver disease (NAFLD): Mice fed with a methionine and choline-deficient (MCD) diet are used to induce NASH, allowing researchers to investigate the hepatoprotective effects of AB23A and its impact on lipid metabolism, oxidative stress, and inflammation [].

- Rodent models of chronic kidney disease (CKD): 5/6 nephrectomised (NX) and unilateral ureteral obstructed (UUO) rat models are commonly used to study the renoprotective effects of AB23A in CKD, focusing on its ability to reduce renal fibrosis, inflammation, and improve renal function [].

- Rodent models of atherosclerosis: ApoE-/- mice fed with a high-fat diet are frequently used to induce atherosclerosis. These models allow for the evaluation of AB23A's lipid-lowering and anti-atherosclerotic effects, as well as its impact on cholesterol metabolism and plaque formation [].

Q7: Have there been any clinical trials investigating the effects of this compound in humans?

A7: While preclinical studies have demonstrated promising results, there are currently no published clinical trials investigating the safety and efficacy of AB23A in humans. Further research, including well-designed clinical trials, is necessary to translate these findings into clinical practice.

Q8: What analytical techniques are commonly used to quantify this compound in plant materials and pharmaceutical formulations?

A8: Several analytical methods have been developed and validated for the quantification of AB23A, including:

- High-Performance Liquid Chromatography (HPLC): HPLC, coupled with various detectors like ultraviolet (UV), diode-array detection (DAD), and evaporative light scattering detection (ELSD), is widely employed for the separation and quantification of AB23A in complex matrices [, , , , , , , , , ].

- Ultra-High Performance Liquid Chromatography (UHPLC): UHPLC, offering enhanced resolution and sensitivity compared to conventional HPLC, is increasingly used for the analysis of AB23A, particularly in combination with mass spectrometry (MS) for accurate identification and quantification [, , ].

- Thin-Layer Chromatography (TLC): TLC, a simpler and more rapid technique, is often employed for the preliminary identification and screening of AB23A in plant materials and formulations [, ].

Q9: What are the key considerations for ensuring the quality control of this compound in pharmaceutical products?

A9: Maintaining consistent quality and efficacy of AB23A-containing products requires stringent quality control measures throughout the production process:

- Standardization of raw materials: Ensuring the quality and consistency of Alisma orientale rhizome used for extraction is crucial. This involves controlling factors like plant origin, harvesting time, and drying conditions, as these can impact the content of AB23A and other bioactive compounds [, ].

- Optimization of extraction and purification methods: Selecting appropriate extraction solvents and optimizing extraction parameters like temperature, time, and solvent-to-sample ratio are critical for maximizing AB23A yield while minimizing the co-extraction of unwanted compounds [, ].

- Establishment of validated analytical methods: Employing validated analytical methods, such as HPLC or UHPLC, with appropriate sensitivity, accuracy, precision, and specificity is crucial for quantifying AB23A content and ensuring batch-to-batch consistency in final products [, , , , ].

- Stability studies: Investigating the stability of AB23A under various storage conditions (temperature, humidity, light exposure) is vital for determining appropriate packaging, shelf life, and storage recommendations to maintain product quality over time [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aS,4S,5S,6aR)-4-((S,E)-3-((tert-Butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B600116.png)

![2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride](/img/structure/B600133.png)

![3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B600137.png)